3-(3-Methoxyphenyl)-3-oxopropanal
Description
3-(3-Methoxyphenyl)-3-oxopropanal is an organic compound characterized by a propanal backbone (CHO-CH2-CO-) substituted with a 3-methoxyphenyl group at the oxo (C=O) position. Its molecular formula is C10H10O3, and molecular weight is 190.18 g/mol. This compound has been isolated from marine algae, such as Eucheuma spinosum, where it exhibits antioxidant activity . Studies highlight its interactions with enzymes like superoxide dismutase (SOD), tyrosinase, and glutathione peroxidase (GPx), though its binding affinities are lower than positive controls (e.g., -5.5 kcal/mol for SOD vs. stronger interactions in reference compounds) . The methoxy group on the phenyl ring contributes to its electronic properties, influencing solubility and reactivity .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-3-oxopropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAXQUNCAVVSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with an appropriate reagent to introduce the propanal group. This can be done using a variety of reagents and catalysts under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(3-Methoxyphenyl)-3-oxopropanal typically involves large-scale chemical synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound in bulk quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-3-oxopropanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-(3-Methoxyphenyl)-3-oxopropanal is characterized by its unique molecular structure, which includes a methoxy-substituted phenyl group and an aldehyde functional group. This configuration allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic properties. Notable applications include:
- Anticancer Activity : Studies have demonstrated that derivatives of 3-(3-Methoxyphenyl)-3-oxopropanal exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .
- Lead Compound in Drug Discovery : Its structural characteristics make it a promising candidate for the development of new drugs targeting specific biological pathways. Research has focused on synthesizing analogs that enhance its efficacy and reduce toxicity.
Organic Synthesis
In organic chemistry, 3-(3-Methoxyphenyl)-3-oxopropanal serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of Enaminones : The compound can be utilized in the synthesis of enaminones, which are important intermediates in the preparation of various pharmaceuticals and agrochemicals .
- Intermediate for Quinoline Derivatives : It acts as a synthetic intermediate for quinoline-based compounds known to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis .
Material Science
The compound's unique properties also lend themselves to applications in material science:
- Dyes and Pigments : Research has explored the use of derivatives of 3-(3-Methoxyphenyl)-3-oxopropanal in the development of novel disperse dyes based on enaminones. These dyes exhibit favorable properties such as high thermal stability and vibrant colors, making them suitable for textile applications .
Case Studies and Research Findings
Several studies highlight the diverse applications of 3-(3-Methoxyphenyl)-3-oxopropanal:
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3-(3-Methoxyphenyl)-3-oxopropanal vary in substituents, aromatic systems, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The methoxy group in 3-(3-Methoxyphenyl)-3-oxopropanal enhances solubility compared to chloro or bromo analogs but reduces binding affinity relative to reference compounds in enzyme assays .
Functional Group Modifications: Esterification (methyl ester analog) increases hydrophobicity, making the compound more suitable for lipid-rich environments but eliminates aldehyde-mediated interactions .
Aromatic System Variations :
- Replacement of the phenyl ring with a thiophene (sulfur heterocycle) alters electronic properties and may influence binding to metalloenzymes like SOD .
Data Tables
Table 2: Enzyme Binding Affinities of 3-(3-Methoxyphenyl)-3-oxopropanal vs. Reference Compounds
Biological Activity
3-(3-Methoxyphenyl)-3-oxopropanal, a compound with structural significance in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(3-Methoxyphenyl)-3-oxopropanal is . The compound features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(3-Methoxyphenyl)-3-oxopropanal. Its derivatives have shown varying degrees of cytotoxicity against several cancer cell lines, including HePG-2 (liver), A-549 (lung), HCT-116 (colon), and MCF-7 (breast) cells.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HePG-2 | 1.48 |
| A-549 | 2.91 |
| HCT-116 | 1.99 |
| MCF-7 | 1.99 |
These values indicate that the compound exhibits significant cytotoxic effects, comparable to standard chemotherapeutic agents like cisplatin .
The mechanism by which 3-(3-Methoxyphenyl)-3-oxopropanal exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies suggest that the compound may activate caspase pathways leading to apoptotic cell death, which is crucial in cancer therapy .
Antimicrobial Properties
In addition to its anticancer activity, 3-(3-Methoxyphenyl)-3-oxopropanal has been evaluated for antimicrobial properties. Preliminary results indicate that it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.
Case Studies
- Cell Viability Assays : A study conducted on mouse Schwann cells demonstrated that treatment with 3-(3-Methoxyphenyl)-3-oxopropanal resulted in reduced cell viability in the presence of oxidative stress, suggesting its role in mitigating cellular damage under pathological conditions .
- Comparative Analysis : In comparative studies with other methoxy-substituted phenyl compounds, 3-(3-Methoxyphenyl)-3-oxopropanal showed enhanced solubility and bioavailability, which are critical factors in drug design and efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Methoxyphenyl)-3-oxopropanal, and what are the critical reaction parameters?
- Methodological Answer : A common approach involves Claisen-Schmidt condensation between 3-methoxyacetophenone and an aldehyde source. For example, methyl 3-(3-methoxyphenyl)-3-oxopropanoate (a related ester) was synthesized via base-catalyzed condensation using NaOMe/MeOH, achieving gram-scale yields . Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions (e.g., over-oxidation). Characterization via -NMR typically shows peaks at δ 9.8–10.2 ppm (aldehyde proton) and δ 3.8 ppm (methoxy group) .
Q. How can the purity and structural integrity of 3-(3-Methoxyphenyl)-3-oxopropanal be validated in laboratory settings?
- Methodological Answer : Combine chromatographic (HPLC/GC-MS) and spectroscopic techniques:
- LC-MS : Monitor molecular ion peaks at m/z 192.16 (CHO) with ≥95% purity thresholds .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and aldehyde C-H stretches (~2820 cm) .
- X-ray crystallography : For crystalline derivatives, use single-crystal analysis to resolve bond angles and confirm regiochemistry, as demonstrated for structurally similar β-ketoesters .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of 3-(3-Methoxyphenyl)-3-oxopropanal in noncanonical cyclization reactions?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model cation-π interactions and transition states. Studies on alkylidene β-ketoesters (e.g., methyl 3-(3-methoxyphenyl)-3-oxopropanoate) reveal that electron-donating methoxy groups stabilize intermediates, favoring spiro-fused product formation over linear pathways . Solvent effects (e.g., THF vs. DCM) can be simulated using the polarizable continuum model (PCM) to optimize reaction conditions.
Q. How can contradictory reports on the compound’s biological activity be resolved?
- Methodological Answer : Address variability through:
- Dose-response assays : Test across multiple concentrations (e.g., 1–100 µM) in antibacterial studies, as seen with 3-(4-halophenyl)-3-oxopropanal derivatives .
- Metabolomic profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity measurements .
- Standardized protocols : Ensure consistent extraction methods (e.g., MeOH vs. EtOAc) and bioassay models (e.g., E. coli vs. S. aureus), as discrepancies in antioxidant activity were noted in marine algae-derived analogs .
Q. What strategies mitigate instability of the aldehyde moiety during storage and handling?
- Methodological Answer :
- Stabilization : Store under inert atmosphere (N/Ar) at –20°C in amber vials to prevent oxidation. Formulate as a dimethyl acetal derivative for long-term storage, regenerating the aldehyde in situ via acid hydrolysis .
- Handling : Use gloves and fume hoods to avoid skin/eye irritation (GHS Category 2/2A) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study the compound’s role in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Use Michaelis-Menten plots with varying substrate concentrations (1–10× K) and fixed inhibitor (compound) concentrations. Monitor enzyme activity spectrophotometrically (e.g., NADH depletion at 340 nm for dehydrogenases) .
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes to target enzymes, leveraging crystallographic data from homologous proteins .
Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
